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This guide provides a comprehensive comparison of the relative stability of four key iodine
oxyacids in aqueous solution: hypoiodous acid (HIO), iodous acid (HIOz), iodic acid (HIO3),
and periodic acid (HIO4). Understanding the stability of these compounds is crucial for various
applications, including organic synthesis, disinfection, and radioactive iodine management. This
document summarizes key thermodynamic data, details disproportionation reactions, and
outlines the experimental protocols used to determine these properties.

Relative Stability Overview

The stability of iodine oxyacids in aqueous solution is inversely related to the oxidation state of
iodine. Generally, stability increases as the oxidation state of the central iodine atom increases.
Hypoiodous acid and iodous acid are notably unstable and readily undergo
disproportionation. lodic acid is the most stable of the common oxyacids, while periodic acid,
despite having iodine in its highest oxidation state, exhibits some instability through
decomposition.

The relative stability can be summarized as follows:
HIO (unstable) < HIO2 (highly unstable) < HIO4 (moderately stable) < HIOs (stable)

This trend is influenced by a combination of factors including the oxidation state of iodine, pH of
the solution, and the presence of catalysts.
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Quantitative Comparison of Thermodynamic
Properties

The thermodynamic stability of these oxyacids can be quantitatively compared using their
standard Gibbs free energy of formation (AGf°) and standard reduction potentials (E®).

Standard Gibbs
] o Standard
] . lodine Oxidation Free Energy of .
lodine Oxyacid . Reduction
State Formation (AGf°) .
Potential (E°) (V)

(kd/mol) (aq)

Hypoiodous Acid 2HIO + 2H* + 2e~ =
+1 -98.9

(HI10O) I + 2H20 E° = +1.45

lodous Acid (HIO2) +3 +95 Not readily available

2HIOs3 + 10H* + 10e-
lodic Acid (HIO3) +5 -128.3 22+ 6H20E° =
+1.195

2HIO4 + 14H* + 14e-
Periodic Acid (HIO4) +7 -79.5 =12+ 8H20E° =
+1.34

Note: The standard reduction potentials are for the reduction to elemental iodine (I2). The Gibbs
free energy of formation for HIOz is a calculated value.

Disproportionation Reactions in Aqueous Solution

A key factor in the instability of lower oxidation state iodine oxyacids is their tendency to
disproportionate, a reaction where a substance is simultaneously oxidized and reduced.

e Hypoiodous Acid (HIO): Hypoiodous acid is highly prone to disproportionation, especially
in neutral or slightly alkaline solutions. The overall reaction is:

5HIO(aq) — HIOs(aq) + 212(s) + 2H20(1)[1]
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» lodous Acid (HIO2): lodous acid is extremely unstable and rapidly disproportionates. This
reaction is known to be catalyzed by acids. The reaction proceeds as follows:

2HI02(aq) — HIOs(aq) + HIO(aq)
The hypoiodous acid formed will then further disproportionate as described above.

 lodic Acid (HIO3): lodic acid is the most stable of the iodine oxyacids in aqueous solution and
does not undergo disproportionation under normal conditions.

o Periodic Acid (HIO4): While relatively stable, periodic acid can undergo a slow
decomposition, which is not a true disproportionation reaction but a reduction to iodic acid
with the release of oxygen, often in the form of ozone.[2]

2Hs106(aq) — 2HIOs(aq) + O2(g) + 4H20(1)

(Note: Periodic acid exists in aqueous solution as orthoperiodic acid, Hs10s)

Logical Relationships in lodine Oxyacid Stability

The stability of iodine oxyacids is governed by several interconnected factors. The oxidation
state of iodine is the primary determinant, with higher oxidation states generally leading to
greater stability. The pH of the solution also plays a critical role, influencing the protonation
state of the acids and the kinetics of disproportionation reactions.
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Caption: Factors influencing the stability of iodine oxyacids.

Experimental Protocols

The determination of the thermodynamic and kinetic parameters for iodine oxyacids involves a
variety of experimental techniques.

Determination of Standard Reduction Potentials

Standard reduction potentials are typically determined electrochemically using a potentiometer.
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o Experimental Workflow:

Standard Hydrogen Electrode (SHE) L

Prepare Half-Cells

Connect via Salt Bridge RIEu Poter_mal IDifiaiane | Calculate Standard Potential
(Potentiometer)

Todine Oxyacid Half-Cell
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Caption: Workflow for determining standard reduction potentials.
o Methodology:

o Half-Cell Preparation: A standard hydrogen electrode (SHE) is used as the reference
electrode (E° = 0 V). The other half-cell consists of a platinum electrode immersed in an
agueous solution containing the iodine oxyacid and its reduced form (e.g., I2) at standard
conditions (1 M concentration, 298 K, 1 atm).

o Cell Assembly: The two half-cells are connected by a salt bridge to complete the electrical
circuit and prevent the mixing of the solutions.

o Potential Measurement: The potential difference between the two electrodes is measured
using a high-impedance voltmeter or potentiometer.

o Calculation: The measured cell potential is used to calculate the standard reduction
potential of the iodine oxyacid half-reaction.

Determination of Gibbs Free Energy of Formation

The standard Gibbs free energy of formation (AGf°) is often determined calorimetrically.
o Methodology:

o Reaction Selection: A reaction involving the formation or decomposition of the iodine
oxyacid from its elements in their standard states is chosen.

o Calorimetry: The enthalpy change (AH®) of the reaction is measured using a calorimeter.
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o Entropy Determination: The standard entropy change (AS°®) for the reaction is calculated
from the standard molar entropies of the reactants and products, which can be determined
from heat capacity measurements down to absolute zero.

o Calculation: The standard Gibbs free energy of formation is then calculated using the
Gibbs-Helmholtz equation: AGf® = AHf° - TAS®.

Kinetic Studies of Disproportionation using UV-Vis
Spectrophotometry

The kinetics of the disproportionation of unstable iodine oxyacids like HIO and HIO2z can be
monitored using UV-Vis spectrophotometry by observing the change in absorbance of a
reactant or product over time.

o Experimental Workflow:

Prepare Reactant Solution | Initiate Reaction | Monitor Absorbance vs. Time | Determine Rate Law
(e.g., HIO) (e.g., pH jump) (at Amax of Iz or I3™) and Rate Constant

Click to download full resolution via product page
Caption: Workflow for kinetic analysis of disproportionation.
o Methodology:

o Solution Preparation: A solution of the iodine oxyacid is prepared under conditions where it
is relatively stable (e.g., low temperature, specific pH).

o Reaction Initiation: The disproportionation reaction is initiated, for example, by rapidly
changing the pH of the solution.

o Spectrophotometric Monitoring: The reaction is monitored by measuring the absorbance of
a species with a distinct absorption in the UV-Vis spectrum, such as the formation of iodine
(I2) or the triiodide ion (I37) in the presence of excess iodide.
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o Data Analysis: The change in absorbance over time is used to determine the reaction rate,
and from this, the rate law and rate constant for the disproportionation reaction can be
derived.[3][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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